molecular formula C16H14ClN3O B7511850 3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea

3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea

Cat. No. B7511850
M. Wt: 299.75 g/mol
InChI Key: BZCSVACNTRXXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea, also known as CCNU, is a chemotherapy drug that is used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU belongs to the class of drugs known as alkylating agents, which work by interfering with the DNA of cancer cells, preventing them from dividing and growing.

Mechanism of Action

3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea works by binding to the DNA of cancer cells and interfering with its ability to replicate and divide. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound can cause a range of biochemical and physiological effects, including bone marrow suppression, gastrointestinal toxicity, liver toxicity, and pulmonary toxicity. These side effects can be managed with appropriate monitoring and supportive care.

Advantages and Limitations for Lab Experiments

3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea is a widely used chemotherapy drug that has been extensively studied for its anti-cancer properties. Its advantages include its effectiveness in treating various types of cancer and its potential for use in combination with other drugs. However, its limitations include its potential for toxicity and its narrow therapeutic index, which requires careful monitoring and dosing.

Future Directions

There are several future directions for research on 3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea, including the development of new formulations and delivery methods to enhance its effectiveness and reduce toxicity. In addition, further studies are needed to better understand the mechanisms of action of this compound and to identify new targets for anti-cancer therapies. Finally, there is a need for research on the use of this compound in combination with other drugs to enhance its anti-cancer effects and reduce toxicity.

Synthesis Methods

3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with N-methyl-N-(3-cyanophenyl)formamide, followed by the addition of methylamine and subsequent purification.

Scientific Research Applications

3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea has been extensively studied for its anti-cancer properties and has been found to be effective in the treatment of various types of cancer. In addition to its use as a chemotherapy drug, this compound has also been studied for its potential use in combination with other drugs to enhance its anti-cancer effects.

properties

IUPAC Name

3-(2-chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-20(11-13-6-4-5-12(9-13)10-18)16(21)19-15-8-3-2-7-14(15)17/h2-9H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCSVACNTRXXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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